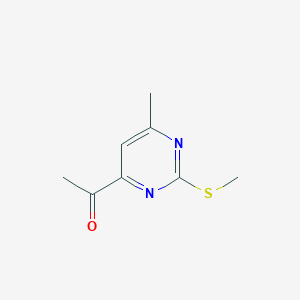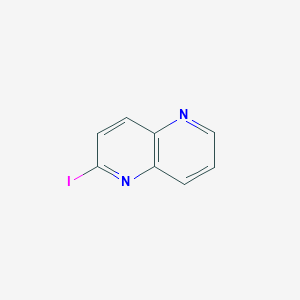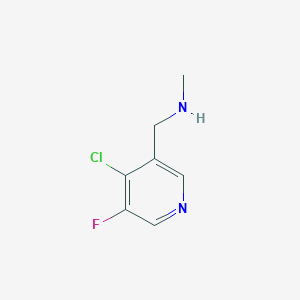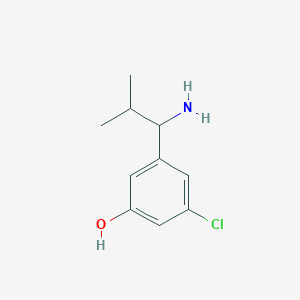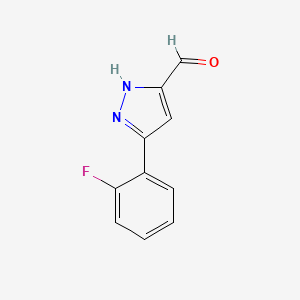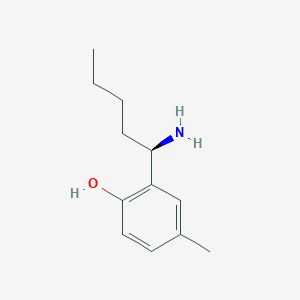
(R)-2-(1-Aminopentyl)-4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(1-Aminopentyl)-4-methylphenol is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of an amino group attached to a pentyl chain and a methyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminopentyl)-4-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with 4-methylphenol.
Alkylation: The phenol group is alkylated with a suitable alkyl halide to introduce the pentyl chain.
Amination: The resulting intermediate undergoes amination to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for ®-2-(1-Aminopentyl)-4-methylphenol often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
®-2-(1-Aminopentyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary amines.
科学研究应用
®-2-(1-Aminopentyl)-4-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of ®-2-(1-Aminopentyl)-4-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenol group may also participate in interactions through its hydroxyl group, affecting the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
®-2-(1-Aminopentyl)-4-ethylphenol: Similar structure but with an ethyl group instead of a methyl group.
®-2-(1-Aminopentyl)-4-methoxyphenol: Contains a methoxy group instead of a methyl group.
®-2-(1-Aminopentyl)-4-chlorophenol: Features a chlorine atom instead of a methyl group.
Uniqueness
®-2-(1-Aminopentyl)-4-methylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 4-position of the phenol ring can affect its interaction with enzymes and receptors, making it distinct from other similar compounds.
属性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC 名称 |
2-[(1R)-1-aminopentyl]-4-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-11(13)10-8-9(2)6-7-12(10)14/h6-8,11,14H,3-5,13H2,1-2H3/t11-/m1/s1 |
InChI 键 |
WZQGTASFNJTQMR-LLVKDONJSA-N |
手性 SMILES |
CCCC[C@H](C1=C(C=CC(=C1)C)O)N |
规范 SMILES |
CCCCC(C1=C(C=CC(=C1)C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


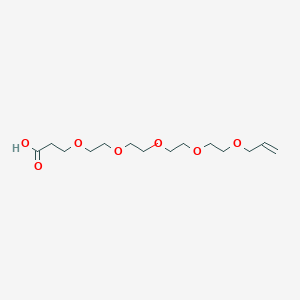
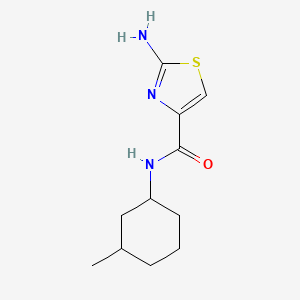
![Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-](/img/structure/B12962735.png)
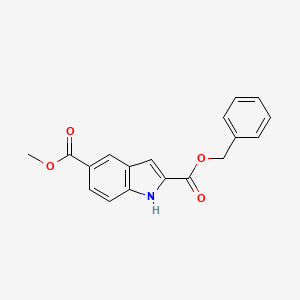
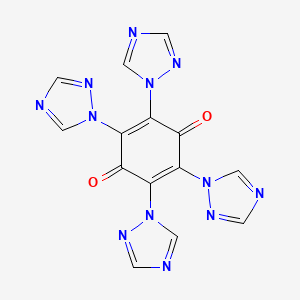
![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
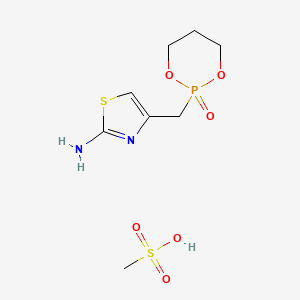
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
